[(2-Fluoro-benzyl)-methyl-amino]-acetic acid
Overview
Description
[(2-Fluoro-benzyl)-methyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a fluorine atom, a methylamino group, and an acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as those in the arylpicolinate family of chemistry, have been found to have broad-spectrum activity on important grasses, sedges, and broadleaf weed species .
Mode of Action
It is known that similar compounds, such as rinskor active, a member of the arylpicolinate family of chemistry, are systemic post-emergence herbicides mainly absorbed by plant foliage . These compounds produce effects on the plant including alterations in cell wall elasticity and gene expression, and non-productive tissue growth that results in leaf curl and disruption of the plant .
Biochemical Pathways
Similar compounds, such as those in the arylpicolinate family, have been found to affect multiple biochemical pathways in plants, leading to broad-spectrum weed control .
Result of Action
Similar compounds, such as those in the arylpicolinate family, have been found to have broad-spectrum activity on important grasses, sedges, and broadleaf weed species .
Action Environment
Similar compounds, such as those in the arylpicolinate family, have been found to have consistent weed control across variable conditions/water management systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluoro-benzyl)-methyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and glycine.
Reaction: The 2-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with glycine in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Fluoro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(2-Fluoro-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- [(2-Chloro-benzyl)-methyl-amino]-acetic acid
- [(2-Bromo-benzyl)-methyl-amino]-acetic acid
- [(2-Iodo-benzyl)-methyl-amino]-acetic acid
Uniqueness
[(2-Fluoro-benzyl)-methyl-amino]-acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVNEZNOCBBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650784 | |
Record name | N-[(2-Fluorophenyl)methyl]-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048922-32-2 | |
Record name | N-[(2-Fluorophenyl)methyl]-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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